(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide
CAS No.:
Cat. No.: VC13463788
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H29N3O |
|---|---|
| Molecular Weight | 303.4 g/mol |
| IUPAC Name | (2S)-2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-ethyl-3-methylbutanamide |
| Standard InChI | InChI=1S/C18H29N3O/c1-4-21(18(22)17(19)14(2)3)16-10-11-20(13-16)12-15-8-6-5-7-9-15/h5-9,14,16-17H,4,10-13,19H2,1-3H3/t16-,17-/m0/s1 |
| Standard InChI Key | MSNTYAIUUBUPOR-IRXDYDNUSA-N |
| Isomeric SMILES | CCN([C@H]1CCN(C1)CC2=CC=CC=C2)C(=O)[C@H](C(C)C)N |
| SMILES | CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
| Canonical SMILES | CCN(C1CCN(C1)CC2=CC=CC=C2)C(=O)C(C(C)C)N |
Introduction
(S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide is a complex organic compound with a specific stereochemistry, indicated by the "(S)" notation. This compound belongs to the class of amides and contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. Pyrrolidines are significant in the synthesis of pharmaceuticals and other fine chemicals due to their versatility and biological activity .
Synthesis and Preparation
The synthesis of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide typically involves the reaction of a pyrrolidine derivative with an appropriate amide-forming reagent. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product.
Applications and Biological Activity
While specific applications of (S)-2-Amino-N-((S)-1-benzyl-pyrrolidin-3-yl)-N-ethyl-3-methyl-butyramide are not widely documented, compounds with similar structures are often explored for their potential in pharmaceutical research due to their ability to interact with biological targets.
Suppliers and Availability
This compound is available from specialty chemical suppliers such as Parchem, which offers it as part of their range of specialty materials .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume